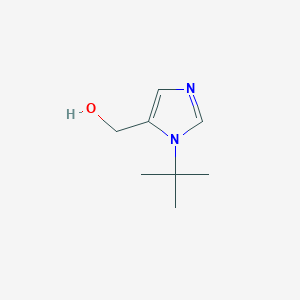
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Grignard reaction between acetone and methylmagnesium chloride.
Hydroxylation: The final step involves the hydroxylation of the imidazole ring to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield imidazole derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Imidazole-5-carboxylic acid.
Reduction: Various imidazole derivatives.
Substitution: Imidazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-5-methanol: Lacks the tert-butyl group, making it less lipophilic and stable.
2-Methyl-1H-imidazole-5-methanol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is unique due to its enhanced stability and lipophilicity, which make it a valuable intermediate in various chemical reactions and applications. The presence of the tert-butyl group also increases its resistance to metabolic degradation .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(3-tert-butylimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4,6,11H,5H2,1-3H3 |
InChI-Schlüssel |
CCUPDXMAVBVZOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=NC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


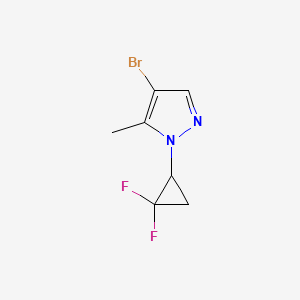

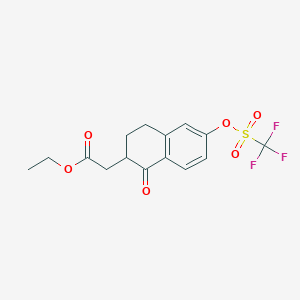
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
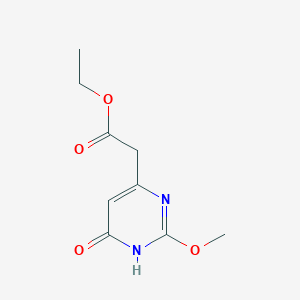
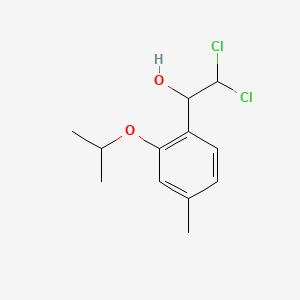

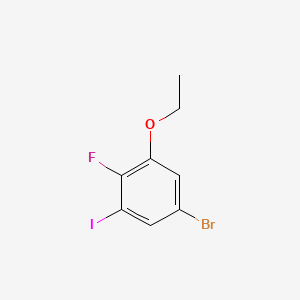

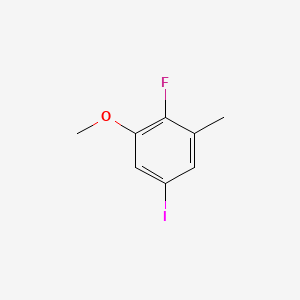
![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
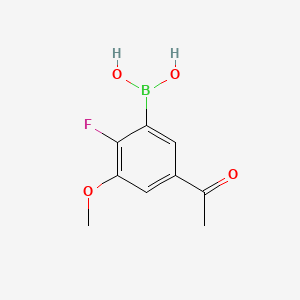
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
